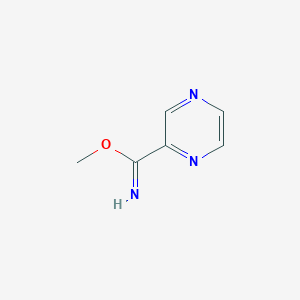

Methyl pyrazine-2-carboximidate

Descripción general

Descripción

“Methyl pyrazine-2-carboximidate” is a chemical compound with the molecular formula C6H7N3O123. It is also known by other names such as “METHYL PYRAZINE-2-CARBOXYLATE”, “METHYL PYRAZINOATE”, “METHYL PYRAZINE-2-CA”, “Aaptamine Impurity 9”, “METHYL PYRAZINECARBOXYLATE”, “Pyrazinoic acid methyl ester”, “METHYL 2-PYRAZINECARBOXYLATE”, “Pyrazinecarboxylic acid methyl”, and "Methyl2-Pyrazinecarboxylate"4.

Synthesis Analysis

The synthesis of “Methyl pyrazine-2-carboximidate” involves the methanolysis of 2-cyanopyrazine567. This process occurs in the presence of metal salts such as ZnCl2.7H2O7. The resulting product is a chelating ligand5.

Molecular Structure Analysis

The molecular structure of “Methyl pyrazine-2-carboximidate” has been analyzed using various spectroscopic techniques5. The coordination environment around manganese (II) ions is similar, but the complexes are different in the geometrical position of the ligands5.

Chemical Reactions Analysis

“Methyl pyrazine-2-carboximidate” has been used in the synthesis of metal complexes56. These complexes are formed from the reaction of MnX2.4H2O (X=Cl− and NO3̄) with 2-cyanopyrazine in methanolic solution5.

Physical And Chemical Properties Analysis

“Methyl pyrazine-2-carboximidate” has a molecular weight of 122.10 g/mol9. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 49. Its exact mass and monoisotopic mass are 122.035436760 g/mol9. The topological polar surface area is 72.7 Ų9.

Aplicaciones Científicas De Investigación

-

Antifungal and Imaging Agent

- Field : Biomedical Research

- Application : A pyrazine-functionalized carbazole derivative was constructed by coupling 2-amino-5-bromo-3-methylaminepyrazine (ABMAP) into 3 and 6 positions of the carbazole ring. This compound, known as 3,6-PIRAMICAR, has shown promising antifungal and imaging properties .

- Methods : Various experimental methods were used, including potentiometric, spectroscopic (ATR, UV, XRD powder, 1H and 13C NMR), electrochemical (cyclic voltammetry), and optical techniques .

- Results : The compound showed strong binding with potential cellular targets like Calf Thymus DNA (CT-DNA), or Bovine Serum Albumin (BSA). It demonstrated pH-dependent antifungal activity, which was strongly stimulated in acidic media .

-

Catalyst in Henry Reaction

- Field : Organic Chemistry

- Application : A series of copper, cobalt, nickel, and manganese complexes were synthesized and characterized. These complexes were then used as catalysts in the Henry reaction .

- Methods : The complexes were formed in systems containing 5-amino-2-cyanopyridine, metal (II) salts, and anhydrous ethanol without any catalyst .

- Results : Good catalytic effects were achieved (69–87%) .

-

Synthesis of Substituted Pyrazines

- Field : Organic Chemistry

- Application : The synthesis of pyrazines is described using a sequence that begins with the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization. The pyrazine products possess an ester and a hydroxy group at 2- and 3-positions of the heterocyclic core, while alkyl- and aryl groups may be introduced at the other positions .

- Methods : The synthesis begins with the diazidation of N-allyl malonamides, followed by thermal or copper-mediated cyclization .

- Results : The resulting pyrazines possess an ester and a hydroxy group at 2- and 3-positions of the heterocyclic core .

-

Treatment of Multidrug Resistant Tuberculosis

- Field : Pharmaceutical Development

- Application : Pyrazine-2-carboxamide may be used in the treatment of multidrug resistant tuberculosis, a major growing problem among HIV-infected patients .

- Methods : The solubility of pyrazine-2-carboxamide in alternative solvents was studied, with the aim of finding potential applications in pharmaceutical processing .

- Results : The solubility of pyrazine-2-carboxamide in certain ionic liquids was found to be significantly higher than in others, suggesting potential applications in pharmaceutical processing .

-

Synthesis of Substituted Pyrazines

- Field : Organic Chemistry

- Application : The synthesis of pyrazines is described using a sequence that begins with the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization. The pyrazine products possess an ester and a hydroxy group at 2- and 3-positions of the heterocyclic core, while alkyl- and aryl groups may be introduced at the other positions .

- Methods : The synthesis begins with the diazidation of N-allyl malonamides, followed by thermal or copper-mediated cyclization .

- Results : The resulting pyrazines possess an ester and a hydroxy group at 2- and 3-positions of the heterocyclic core .

-

Treatment of Multidrug Resistant Tuberculosis

- Field : Pharmaceutical Development

- Application : Pyrazine-2-carboxamide may be used in the treatment of multidrug resistant tuberculosis, a major growing problem among HIV-infected patients .

- Methods : The solubility of pyrazine-2-carboxamide in alternative solvents was studied, with the aim of finding potential applications in pharmaceutical processing .

- Results : The solubility of pyrazine-2-carboxamide in certain ionic liquids was found to be significantly higher than in others, suggesting potential applications in pharmaceutical processing .

Safety And Hazards

“Methyl pyrazine-2-carboximidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation10.

Direcciones Futuras

Further research and studies are needed to fully understand the potential applications and implications of “Methyl pyrazine-2-carboximidate”. Its use in the synthesis of metal complexes suggests potential applications in various fields56.

Propiedades

IUPAC Name |

methyl pyrazine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332878 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazine-2-carboximidate | |

CAS RN |

74617-55-3 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)